Cross-Linking Distance Constraint: Sulfo-SDAD Defines a 29.3 Å Spatial Boundary, Broader than BS3 or DSP
In a standardized cross-linking mass spectrometry (XL-MS) workflow using calmodulin (CaM) complexes, Sulfo-SDAD generated a cross-linking distance constraint of 29.28 Å [1]. This is significantly longer than the constraints observed for homobifunctional NHS-ester crosslinkers BS3 (24.55 Å) and DSP (25.45 Å), as well as the amine-reactive crosslinker DSG (20.68 Å) [1].
| Evidence Dimension | Cross-linking distance constraint (Cα–Cα Euclidean distance) |
|---|---|
| Target Compound Data | 29.28 Å |
| Comparator Or Baseline | BS3: 24.55 Å; DSP: 25.45 Å; DSG: 20.68 Å |
| Quantified Difference | +4.73 Å versus BS3; +3.83 Å versus DSP |
| Conditions | XL-MS analysis of CaM and its target peptide complexes; crosslinks filtered by SASD ≤31.86 Å |
Why This Matters
The extended reach of Sulfo-SDAD enables capture of distal protein–protein interfaces that would be missed by shorter NHS-ester crosslinkers, providing a unique spatial constraint for integrative structural modeling.
- [1] Giese SH, et al. (2025) Figure 3: Chemical structures of DSG, BS3, DSP, and sulfo-SDAD and their cross-linking constraints. PMC11923955. View Source
